molecular formula C17H24N2O2 B1408470 (E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate CAS No. 1706519-96-1

(E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate

Cat. No.: B1408470
CAS No.: 1706519-96-1
M. Wt: 288.4 g/mol
InChI Key: LIYIADSINKUERW-JXMROGBWSA-N
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Description

(E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate is a sophisticated chemical intermediate engineered for pharmaceutical development, particularly in the synthesis of novel biologically active molecules . Its molecular architecture incorporates two critical functional groups: an aminoethyl-pyrrolidine moiety and an acrylate ester. The saturated, non-planar pyrrolidine ring is a prominent scaffold in medicinal chemistry, prized for its ability to enhance molecular complexity, influence stereochemistry, and explore a wider three-dimensional pharmacophore space compared to flat aromatic systems . This structure makes the compound a valuable building block for the design and discovery of drugs targeting the central nervous system. It is frequently employed in the creation of receptor modulators, such as dopamine or serotonin receptor ligands, due to its capacity to interact with key neurotransmitter pathways . The presence of the reactive acrylate group provides a versatile handle for further synthetic functionalization, enabling researchers to efficiently construct more complex therapeutic agents and diversify molecular libraries . Beyond neurological applications, the structural versatility of this compound also facilitates research into cardiovascular therapeutics, as well as the development of potential anti-inflammatory and anticancer agents, by allowing for fine-tuning of drug efficacy and selectivity . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl (E)-3-[4-[1-(2-aminoethyl)pyrrolidin-2-yl]phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-2-21-17(20)10-7-14-5-8-15(9-6-14)16-4-3-12-19(16)13-11-18/h5-10,16H,2-4,11-13,18H2,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYIADSINKUERW-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)C2CCCN2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)C2CCCN2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Preparation of Pyrrolidine-2-one

  • Starting Material : Garner’s aldehyde or similar chiral starting materials can be used to synthesize pyrrolidone derivatives through cyclization reactions.
  • Reaction Conditions : The cyclization can be facilitated by acid or base catalysis depending on the starting material.

Step 2: Introduction of the 2-Aminoethyl Side Chain

  • Method : Reductive amination using a suitable aldehyde (e.g., acetaldehyde) and ammonia or an amine in the presence of a reducing agent like sodium borohydride.
  • Conditions : The reaction is typically performed in a solvent like methanol or ethanol under mild conditions.

Step 3: Attachment of the Phenyl Group

  • Method : Suzuki-Miyaura cross-coupling reaction.
  • Reagents : A boronic acid or ester derived from the desired phenyl group, a halogenated pyrrolidine derivative, palladium catalyst, and a base.
  • Conditions : The reaction is typically performed in a solvent like toluene or dioxane under reflux conditions.

Research Findings and Challenges

The synthesis of complex organic molecules like This compound poses several challenges, including the need for precise control over reaction conditions and the selection of appropriate catalysts and reagents. Research in this area focuses on optimizing reaction conditions to improve yields and selectivity.

Chemical Reactions Analysis

Key Reaction Pathways for Acrylate Derivatives

Acrylate derivatives with pyrrolidine/aminoethyl substituents often undergo reactions typical of α,β-unsaturated esters, such as:

  • Knoevenagel Condensation : Formation of acrylates via base-catalyzed condensation of aldehydes with active methylene compounds (e.g., ethyl cyanoacetate or malonates) .

  • Hydrolysis : Conversion of the ethyl ester group to carboxylic acid under acidic or basic conditions .

  • Cyclization : Potential for intramolecular cyclization reactions involving the aminoethyl-pyrrolidine moiety to form tricyclic structures .

Example: (E)-Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate (from )

Reaction StepConditions/ReagentsYieldKey Observations
Knoevenagel CondensationEthanol, triethylamine, reflux77%E isomer favored due to steric and electronic effects .
Cyclization (hypothetical)Acid or base catalysisCould form fused quinoline-pyrrolidine systems .

Mechanistic Notes :

  • The E configuration of the acrylate double bond is stabilized by conjugation and steric hindrance .

  • The pyrrolidine ring adopts a half-chair conformation, influencing reactivity in subsequent steps .

Functional Group Reactivity

For (E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate :

  • Aminoethyl Group :

    • Alkylation/Acylation : The primary amine could react with alkyl halides or acyl chlorides to form secondary amines or amides.

    • Schiff Base Formation : Condensation with carbonyl compounds under mild conditions.

  • Acrylate Ester :

    • Nucleophilic Attack : Susceptible to Michael addition at the β-position.

    • Hydrogenation : Reduction of the double bond to yield a saturated ester.

Hypothetical Optimization Challenges

  • Regioselectivity : Competing reactions at the acrylate double bond vs. the aminoethyl group may require protective group strategies .

  • Steric Effects : Bulky substituents on the pyrrolidine ring could hinder reactions at the acrylate moiety .

Data Gaps and Recommendations

No experimental data (e.g., reaction yields, spectroscopic data) for the queried compound exists in the reviewed literature. Further targeted synthesis and characterization studies are required.

Scientific Research Applications

(E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl group may play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Molecular Formula Molecular Weight Ester Group Phenyl Substituent Key Functional Features
(E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate C₁₇H₂₄N₂O₂ 288.38 Ethyl Pyrrolidin-2-yl with 2-aminoethyl Primary amine, pyrrolidine ring
(E)-Methyl 3-(4-ethylphenyl)-2-{2-[(E)-(hydroxyimino)methyl]phenoxymethyl}acrylate [] C₂₁H₂₂N₂O₄ 366.41 Methyl Ethylphenol-oxime Oxime (chelating ligand), phenoxymethyl
(E)-2-(2-(trifluoromethyl)pyridin-4-yl)-3-(2-ethoxyethoxy)acrylate [] C₁₃H₁₄F₃NO₃ 301.25 Ethoxyethoxy Trifluoromethylpyridinyl Trifluoromethyl (electron-withdrawing), pyridine ring
(E)-Ethyl 3-(4-(1-(2-(isoindolin-5-yl)-ethyl)pyrrolidin-2-yl)phenyl)acrylate [] C₂₅H₃₀N₂O₂ 390.53 Ethyl Pyrrolidin-2-yl with isoindolinyl-ethyl Isoindoline (aromatic bicyclic system)

Electronic and Steric Effects

  • Ethyl vs.
  • Aminoethyl vs. Isoindolinyl-Ethyl: The 2-aminoethyl group provides a protonatable amine (pKa ~9–10), enhancing water solubility, whereas the isoindolinyl-ethyl group in introduces aromaticity and rigidity, likely reducing conformational flexibility .
  • Trifluoromethylpyridine () : The trifluoromethyl group increases electrophilicity of the acrylate double bond, favoring reactions like Michael additions. The pyridine ring may engage in π-π stacking in biological targets .

Biological Activity

(E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and structural characteristics:

  • Molecular Formula: C17H24N2O2
  • Molecular Weight: 288.39 g/mol
  • IUPAC Name: this compound

The structure features an ethyl acrylate moiety linked to a pyrrolidine ring, which is substituted with an aminoethyl group. The presence of the pyrrolidine ring is critical for its biological activity, as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The compound is believed to modulate various signaling pathways, potentially influencing cellular processes such as proliferation, apoptosis, and inflammation.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, studies have shown that pyrrolidine derivatives can effectively inhibit receptor tyrosine kinases, which are crucial for cancer cell growth and survival .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds containing pyrrolidine rings have been reported to exhibit activity against various bacterial strains, indicating potential use in treating infections .

Case Studies and Research Findings

  • In Vitro Studies : A study assessed the cytotoxic effects of similar pyrrolidine derivatives on human cancer cell lines. Results showed a dose-dependent decrease in cell viability, suggesting potential therapeutic applications in oncology .
  • Mechanistic Insights : Another investigation focused on the interaction of pyrrolidine-based compounds with specific enzymes involved in cancer metabolism. The findings indicated that these compounds could inhibit key metabolic pathways, leading to reduced energy supply for tumor cells .
  • Antimicrobial Testing : In a separate study evaluating the antimicrobial efficacy of pyrrolidine derivatives, this compound was found to exhibit significant activity against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Summary of Research Findings

Study FocusFindings
Anticancer ActivityInhibition of cell proliferation in cancer lines; potential targeting of receptor tyrosine kinases
Antimicrobial ActivitySignificant effectiveness against Gram-positive bacteria
Mechanistic StudiesInhibition of metabolic pathways critical for tumor growth

Q & A

What synthetic methodologies are commonly employed for the preparation of (E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate, and what key reaction conditions ensure stereochemical fidelity?

Basic Research Question
The synthesis of this acrylate derivative typically involves coupling reactions or esterification under controlled conditions. For example, esterification of acrylic acid derivatives with alcohol precursors using coupling agents like EDC·HCl and DMAP in dichloromethane (CH2_2Cl2_2) achieves high yields while preserving stereochemistry . In one protocol, phenyl chloroformate was added to a solution of methyl (E)-3-(4-aminophenyl)-2-(hydroxymethyl)acrylate in tetrahydrofuran (THF) and saturated bicarbonate, followed by flash column chromatography to isolate the product (62% yield) . Critical conditions include:

  • Use of anhydrous solvents to prevent hydrolysis.
  • Temperature control (room temperature for coupling reactions).
  • Stereoselective purification via chromatography to isolate the E-isomer.

Which spectroscopic and crystallographic techniques are pivotal for confirming the structural integrity of this compound, and how are disorder phenomena in crystal structures addressed?

Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, providing bond lengths, angles, and spatial arrangement. For instance, studies report mean C–C bond lengths of 0.004–0.005 Å and R factors < 0.055, indicating high precision . Disorder in residues, such as rotational flexibility in the pyrrolidine ring, is resolved using multi-positional refinement models and occupancy adjustments . Complementary techniques include:

  • 1^1H/13^{13}C NMR to verify proton environments and carbon connectivity.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.

How can researchers optimize reaction yields and minimize byproduct formation during the synthesis of acrylate derivatives with complex pyrrolidine substituents?

Advanced Research Question
Yield optimization requires balancing stoichiometry, solvent choice, and purification. Key strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., THF) enhance reactivity while minimizing side reactions .
  • Catalyst Loading : Using 1.2 equivalents of EDC·HCl and 0.1 equivalents of DMAP improves coupling efficiency .
  • Byproduct Mitigation : Intermediate purification via silica gel chromatography (e.g., 1:1 hexane-ethyl acetate) removes unreacted starting materials .
  • Temperature Gradients : Gradual reagent addition at room temperature reduces exothermic side reactions .

What strategies are effective in resolving contradictions between theoretical molecular geometry predictions and experimental crystallographic data for acrylate-based compounds?

Advanced Research Question
Discrepancies between computational models (e.g., DFT) and experimental SC-XRD data often arise from crystal packing effects or dynamic disorder. To resolve these:

  • Refinement Protocols : Use software like SHELXL to model disorder, adjusting thermal parameters and occupancy ratios .
  • Comparative Analysis : Overlay experimental and theoretical structures to identify torsional deviations in flexible moieties (e.g., the aminoethyl-pyrrolidine group) .
  • Validation Metrics : Cross-check R factors (< 0.06) and data-to-parameter ratios (>12:1) to ensure model reliability .

In evaluating the biological activity of this compound, how should in vitro antioxidant assays be designed to account for potential interference from the compound’s inherent redox properties?

Advanced Research Question
Antioxidant assays like DPPH radical scavenging require careful controls to distinguish compound-specific activity from assay artifacts:

  • Baseline Correction : Pre-incubate the compound in assay buffer to account for auto-oxidation .
  • Dose-Response Curves : Use concentrations spanning 0.1–100 µM to identify non-linear effects.
  • Interference Controls : Include reference antioxidants (e.g., ascorbic acid) and subtract background absorbance caused by the compound’s chromophores .

What mechanistic approaches are recommended to elucidate the structure-activity relationships of acrylate derivatives in antitumor applications, particularly regarding substituent effects on pyrrolidine and phenyl moieties?

Advanced Research Question
To dissect substituent contributions:

  • Pharmacophore Modeling : Map electrostatic potentials and hydrophobic regions using software like Schrodinger Suite to identify critical interactions .
  • Analog Synthesis : Prepare derivatives with modified pyrrolidine (e.g., methylation) or phenyl (e.g., halogenation) groups and test cytotoxicity against cancer cell lines .
  • Mechanistic Probes : Use fluorescence polarization assays to assess binding affinity to targets like tubulin or kinases, correlating with substituent bulk/charge .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate
Reactant of Route 2
(E)-Ethyl 3-(4-(1-(2-aminoethyl)pyrrolidin-2-yl)phenyl)acrylate

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